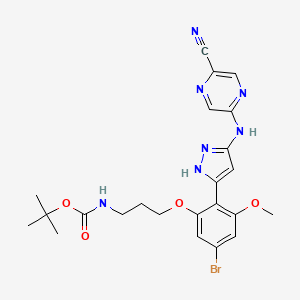
4-Bromo-2-(trifluoromethyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are replaced by a bromine atom and a trifluoromethyl group, respectively
Méthodes De Préparation
The synthesis of 4-Bromo-2-(trifluoromethyl)nicotinaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of 2-(trifluoromethyl)nicotinaldehyde under controlled conditions . The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.
Analyse Des Réactions Chimiques
4-Bromo-2-(trifluoromethyl)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)nicotinaldehyde involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes and receptors. The bromine atom can participate in halogen bonding, further affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-(trifluoromethyl)aniline: This compound has a similar structure but with an amino group instead of an aldehyde group.
4-Bromo-2-(trifluoromethyl)pyridine: This compound lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(Trifluoromethyl)nicotinaldehyde: . The presence of both the bromine atom and the trifluoromethyl group in this compound makes it unique, providing a combination of electronic and steric effects that influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H3BrF3NO |
|---|---|
Poids moléculaire |
254.00 g/mol |
Nom IUPAC |
4-bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-2-12-6(4(5)3-13)7(9,10)11/h1-3H |
Clé InChI |
RMPGQJZNPKZMAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Br)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
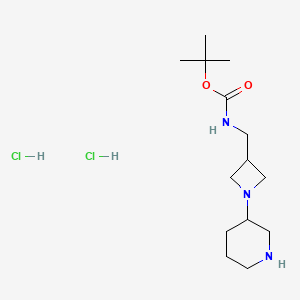
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
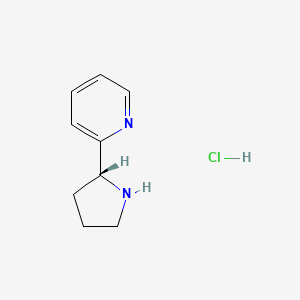
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
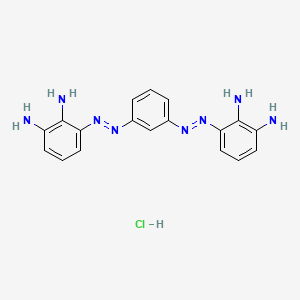
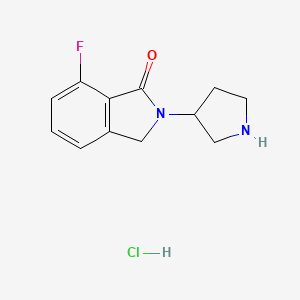
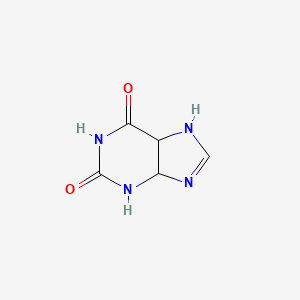
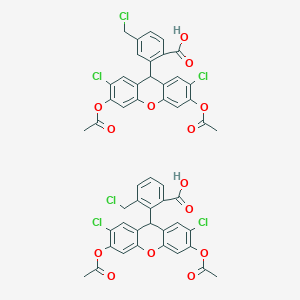
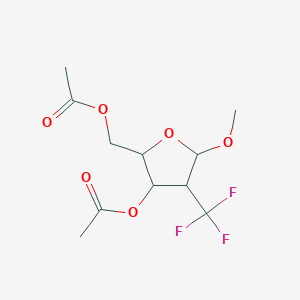
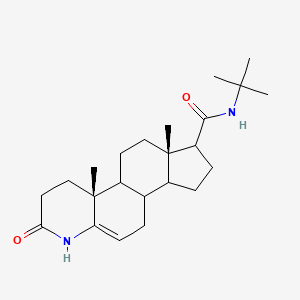
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)
